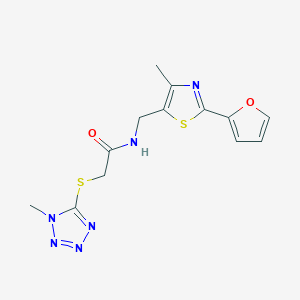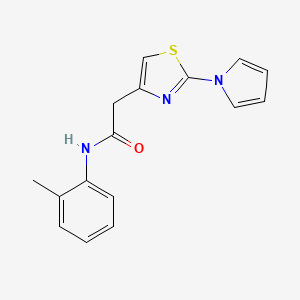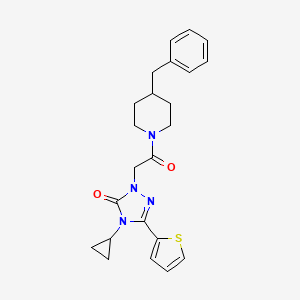![molecular formula C10H7F2N3O2 B2396947 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240570-25-5](/img/structure/B2396947.png)
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound with the empirical formula C10H7O2N3F2 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C10H7O2N3F2 and a molecular weight of 239.18 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthesis of Pyrazoles : Pyrazoles and their derivatives, including compounds structurally related to 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole, are synthesized through reactions involving 1,3-dicarbonyl compounds and hydrazines. These processes yield stable intermediates for further chemical transformations, highlighting the versatility of pyrazoles in synthetic chemistry (Zelenin et al., 2002).
Reactivity of Nitro-Substituted Pyrazoles : Research on nitration of dinitropyrazole to produce trinitropyrazole demonstrates the reactivity of nitro-substituted pyrazoles under specific conditions, showcasing the compound's potential in synthesizing energetically rich materials (Dalinger et al., 2013).
Material Science and Photophysics
Mechanoluminescent Materials : The exploration of mechanoluminescent properties in certain pyrazole derivatives indicates the potential for developing new materials with unique optical characteristics suitable for various applications, including organic light-emitting diodes (OLEDs) and sensors (Huang et al., 2013).
Phosphorescent Properties for OLEDs : Cyclometalated iridium(III) complexes incorporating pyrazole chelates demonstrate efficient room-temperature phosphorescence, pointing to their utility in OLED technology for achieving high-efficiency, stable blue emission (Yang et al., 2005).
Biomedical Applications
- Antimicrobial Activity : Fluorine-containing pyrazoles have been evaluated for their antimicrobial properties, with some derivatives displaying significant activity against bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents (Gadakh et al., 2010).
Safety and Hazards
The safety data sheet for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to wash thoroughly after handling .
Propiedades
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHFTTJOYAXWOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)



![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)


![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)